Cas no 216060-23-0 (4-(Pyrazin-2-yl)benzoic acid)
4-(Pyrazin-2-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Pyrazin-2-yl)benzoic acid
- 4-pyrazin-2-ylbenzoic acid
- Benzoic acid,4-(2-pyrazinyl)-
- Benzoic acid,4-pyrazinyl
- 4-(Pyrazin-2-yl)benzoicacid
- EN300-114889
- E79870
- Benzoic acid, 4-pyrazinyl-
- 216060-23-0
- Z1183457815
- 4-pyrazin-2-yl-benzoic acid
- 4-(2-Pyrazinyl) benzoic acid
- DTXSID50466495
- DCCMRHMNLNXEDE-UHFFFAOYSA-N
- 4-pyrazin-2-ylbenzoic acid;4-(Pyrazin-2-yl)benzoic acid
- CS-0268128
- A815513
- TS-02828
- AKOS013284410
- MFCD08669901
- NCGC00374127-01
- SCHEMBL1221263
-
- MDL: MFCD08669901
- Inchi: 1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-7H,(H,14,15)
- InChI Key: DCCMRHMNLNXEDE-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)C1C=NC=CN=1)=O
Computed Properties
- Exact Mass: 200.05900
- Monoisotopic Mass: 200.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 63.1Ų
Experimental Properties
- Density: 1.303
- Boiling Point: 396.413°C at 760 mmHg
- Flash Point: 193.544°C
- Refractive Index: 1.62
- PSA: 63.08000
- LogP: 1.84180
4-(Pyrazin-2-yl)benzoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Pyrazin-2-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM124493-1g |
4-(pyrazin-2-yl)benzoic acid |
216060-23-0 | 95% | 1g |
$361 | 2023-03-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P36350-1g |
4-(Pyrazin-2-yl)benzoic acid |
216060-23-0 | 97% | 1g |
¥2709.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P36350-5g |
4-(Pyrazin-2-yl)benzoic acid |
216060-23-0 | 97% | 5g |
¥8259.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P36350-0.25g |
4-(Pyrazin-2-yl)benzoic acid |
216060-23-0 | 97% | 0.25g |
¥1209.0 | 2024-07-19 | |
| Matrix Scientific | 082158-1g |
4-Pyrazin-2-ylbenzoic acid, 97% |
216060-23-0 | 97% | 1g |
$617.00 | 2023-09-10 | |
| Chemenu | CM124493-1g |
4-(pyrazin-2-yl)benzoic acid |
216060-23-0 | 95% | 1g |
$282 | 2021-08-05 | |
| Alichem | A099001841-1g |
4-(Pyrazin-2-yl)benzoic acid |
216060-23-0 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Enamine | EN300-114889-0.05g |
4-(pyrazin-2-yl)benzoic acid |
216060-23-0 | 95.0% | 0.05g |
$68.0 | 2025-02-21 | |
| Enamine | EN300-114889-0.1g |
4-(pyrazin-2-yl)benzoic acid |
216060-23-0 | 95.0% | 0.1g |
$102.0 | 2025-02-21 | |
| Enamine | EN300-114889-0.25g |
4-(pyrazin-2-yl)benzoic acid |
216060-23-0 | 95.0% | 0.25g |
$146.0 | 2025-02-21 |
4-(Pyrazin-2-yl)benzoic acid Suppliers
4-(Pyrazin-2-yl)benzoic acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-(Pyrazin-2-yl)benzoic acid
4-(Pyrazin-2-yl)benzoic Acid (CAS 216060-23-0): A Versatile Heterocyclic Building Block for Pharmaceutical and Material Science
4-(Pyrazin-2-yl)benzoic acid (CAS 216060-23-0) is an emerging heterocyclic carboxylic acid derivative gaining significant attention in medicinal chemistry and material science. This pyrazine-benzoic acid hybrid compound combines the unique electronic properties of pyrazine rings with the versatile functionality of benzoic acid, making it a valuable scaffold for drug development and advanced material design.
The molecular structure of 4-(Pyrazin-2-yl)benzoic acid features a pyrazine moiety directly attached to the para position of a benzoic acid group. This particular arrangement creates interesting electronic conjugation effects that researchers are exploring for various applications. The compound's molecular formula C11H8N2O2 and molecular weight 200.20 g/mol make it suitable for numerous synthetic modifications.
In pharmaceutical research, 4-(Pyrazin-2-yl)benzoic acid derivatives are being investigated as potential kinase inhibitors, particularly in cancer therapy. The pyrazine ring serves as an excellent hydrogen bond acceptor, while the carboxylic acid group provides opportunities for salt formation and prodrug development. Recent studies suggest its utility in designing anticancer agents targeting specific protein kinases overexpressed in tumors.
Material scientists value CAS 216060-23-0 for its potential in creating organic semiconductors and coordination polymers. The compound's ability to form metal-organic frameworks (MOFs) through its carboxylic acid group, combined with the electron-deficient nature of the pyrazine unit, makes it attractive for developing novel conductive materials and sensor technologies.
The synthesis of 4-(Pyrazin-2-yl)benzoic acid typically involves cross-coupling reactions between appropriately substituted pyrazine and benzoic acid precursors. Modern synthetic approaches emphasize green chemistry principles, utilizing catalytic methods that minimize waste and improve atom economy. These advancements align with current industry trends toward sustainable chemical production.
Analytical characterization of 216060-23-0 employs standard techniques including HPLC, NMR spectroscopy, and mass spectrometry. The compound typically appears as a white to off-white crystalline powder with good stability under standard storage conditions. Its solubility profile shows moderate solubility in polar organic solvents like DMSO and methanol, but limited solubility in water.
Recent patent literature reveals growing interest in 4-(Pyrazin-2-yl)benzoic acid-based compounds for various therapeutic areas. Several pharmaceutical companies have filed patents covering its derivatives as potential treatments for inflammatory diseases, metabolic disorders, and neurological conditions. The compound's drug-like properties and structural versatility make it particularly attractive for fragment-based drug discovery approaches.
In material science applications, researchers are exploring CAS 216060-23-0 as a building block for organic electronic devices. Its ability to form π-conjugated systems and participate in charge-transfer complexes makes it valuable for developing organic light-emitting diodes (OLEDs) and photovoltaic materials. These applications align with current global demands for renewable energy technologies and energy-efficient displays.
The safety profile of 4-(Pyrazin-2-yl)benzoic acid appears favorable based on available data, though standard laboratory precautions should always be followed. Proper personal protective equipment (PPE) including gloves and safety glasses is recommended when handling the compound. As with many organic acids, it should be stored in a cool, dry place away from strong oxidizing agents.
Market analysts note increasing demand for specialty heterocyclic compounds like 216060-23-0, driven by growth in pharmaceutical R&D and advanced material development. The compound's relatively straightforward synthesis and commercial availability make it accessible to both academic researchers and industrial laboratories. Several chemical suppliers now offer 4-(Pyrazin-2-yl)benzoic acid in various quantities to meet this growing demand.
Future research directions for 4-(Pyrazin-2-yl)benzoic acid may include exploration of its biological activities through high-throughput screening, development of novel coordination polymers for catalytic applications, and investigation of its potential in supramolecular chemistry. The compound's unique structural features position it well for continued innovation across multiple scientific disciplines.
For researchers considering CAS 216060-23-0 for their projects, it's important to consult recent literature to identify optimal synthetic routes and application methods. The compound's dual functionality (acidic and basic sites) requires careful consideration in reaction planning. Many laboratories report successful use of protecting group strategies when modifying either the carboxylic acid or pyrazine nitrogen positions selectively.
In conclusion, 4-(Pyrazin-2-yl)benzoic acid represents a promising multifunctional building block with applications spanning from medicinal chemistry to advanced materials. Its structural features, synthetic accessibility, and versatile reactivity make it valuable for addressing current challenges in drug discovery and material design. As research continues to uncover new applications for this compound, its importance in scientific and industrial contexts will likely grow significantly.
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